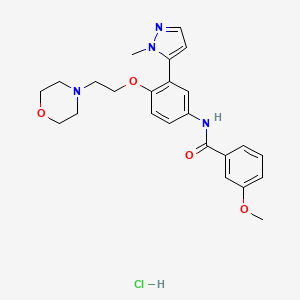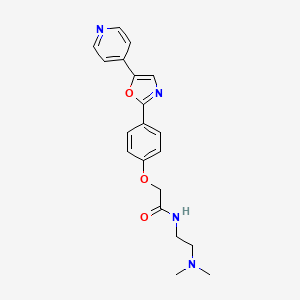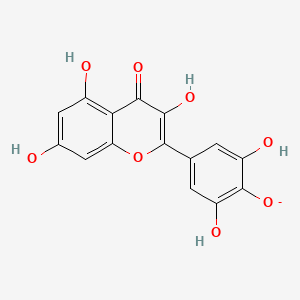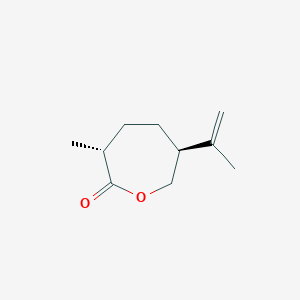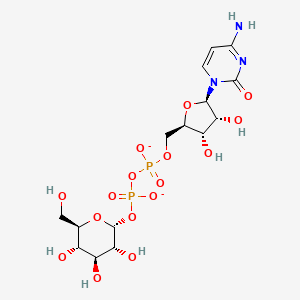![molecular formula C38H43N4O7P B1261890 2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAK-104P is a small molecule drug developed by Nissan Chemical Corporation. It is known for its role as a P-glycoprotein 1 inhibitor, which has been studied for its potential to reverse multidrug resistance in cancer cells . This compound has shown promise in enhancing the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
Preparation Methods
PAK-104P is a pyridine analogue, and its synthesis involves the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . The traditional Hantzsch pyridine synthesis and Chichibabin synthesis are commonly used methods for preparing substituted pyridines . The specific synthetic route for PAK-104P includes the remodeling of 3-formyl (aza)indoles/benzofurans to introduce various functional groups such as esters, sulfones, and phosphonates . Industrial production methods for PAK-104P would likely involve large-scale synthesis using these established synthetic routes, ensuring high yield and purity.
Chemical Reactions Analysis
PAK-104P undergoes several types of chemical reactions, including:
Oxidation: PAK-104P can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Substitution reactions are used to introduce different functional groups onto the pyridine scaffold.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridine derivatives .
Scientific Research Applications
PAK-104P has been extensively studied for its applications in reversing multidrug resistance in cancer cells. It has shown effectiveness in increasing the sensitivity of cancer cells to chemotherapeutic agents such as doxorubicin and paclitaxel . This compound has been used in research to understand the mechanisms of drug resistance and to develop strategies to overcome it.
Mechanism of Action
PAK-104P exerts its effects by inhibiting P-glycoprotein 1, a protein that pumps drugs out of cells, thereby reducing the intracellular concentration of chemotherapeutic agents . By inhibiting this protein, PAK-104P increases the accumulation of drugs within cancer cells, enhancing their cytotoxic effects. The molecular targets of PAK-104P include P-glycoprotein 1 and multidrug resistance-associated proteins, which are involved in drug efflux .
Comparison with Similar Compounds
PAK-104P is unique in its ability to reverse multidrug resistance by targeting both P-glycoprotein 1 and multidrug resistance-associated proteins . Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but is less potent than PAK-104P.
Cepharanthine: A bisbenzylisoquinoline alkaloid that reverses multidrug resistance but through different mechanisms.
PAK-104P’s ability to inhibit both P-glycoprotein 1 and multidrug resistance-associated proteins makes it a valuable tool in overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C38H43N4O7P |
|---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C38H43N4O7P/c1-26-24-27(2)49-50(46,48-26)37-29(4)39-28(3)34(35(37)32-16-11-17-33(25-32)42(44)45)38(43)47-23-22-40-18-20-41(21-19-40)36(30-12-7-5-8-13-30)31-14-9-6-10-15-31/h5-17,25-27,36H,18-24H2,1-4H3/t26-,27-/m1/s1 |
InChI Key |
PFKHLXIJSNUZDT-KAYWLYCHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OP(=O)(O1)C2=C(C(=C(N=C2C)C)C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C |
Canonical SMILES |
CC1CC(OP(=O)(O1)C2=C(C(=C(N=C2C)C)C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C |
Synonyms |
2-(4-(diphenylmethyl)-1- piperazinyl)ethyl 5-(4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide PAK 104P PAK 104P trihydrochloride, (trans)-isomer PAK 104P, (trans)-isomer PAK-104P PAK104P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)
![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)
